![molecular formula C22H24N4O3S B2612175 4-ethyl-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide CAS No. 933210-70-9](/img/structure/B2612175.png)
4-ethyl-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide
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Overview
Description
Scientific Research Applications
Antimicrobial and Antifungal Activity
Compounds derived from 4-ethyl-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide have shown promising antimicrobial and antifungal activities. For instance, research by Sarvaiya et al. (2019) on arylazopyrazole pyrimidone clubbed heterocyclic compounds, which bear structural resemblance, have been evaluated for their antimicrobial efficacy against various bacteria and fungi, indicating the potential of these compounds in treating microbial infections (Sarvaiya, Gulati, & Patel, 2019).
Antitumor and Anticancer Properties
Significant research has focused on evaluating the antitumor and anticancer properties of sulfonamide derivatives. Studies have shown that certain derivatives exhibit potent activity against various cancer cell lines, including breast cancer and liver cancer. Notably, a study highlighted the synthesis of celecoxib derivatives as potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents, indicating a broad spectrum of biological activities (Küçükgüzel et al., 2013).
Enzyme Inhibition
Compounds structurally related to 4-ethyl-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide have been studied for their ability to inhibit various enzymes, which is a critical aspect of drug development for treating diseases like Alzheimer's and Parkinson's. A study by Lolak et al. (2020) on benzenesulfonamides incorporating 1,3,5-triazine motifs demonstrated moderate enzyme inhibitory activity, including against acetylcholinesterase and butyrylcholinesterase, suggesting their potential use in neurodegenerative disease treatment (Lolak, Boğa, Tuneğ, Karakoc, Akocak, & Supuran, 2020).
Safety and Hazards
properties
IUPAC Name |
4-ethyl-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3S/c1-2-17-6-8-20(9-7-17)30(27,28)25-19-5-3-4-18(16-19)21-10-11-22(24-23-21)26-12-14-29-15-13-26/h3-11,16,25H,2,12-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGQLYMAPGNAOGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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